S-Malate dimer

Polyoxometalate Chemistry Chiral Materials Crystal Engineering

S-Malate dimer (CAS 276871-10-4) is a homochiral (S,S)-ester-linked dimer essential for applications where L-malic acid monomer or racemic mixtures fail. It uniquely enables chirality transfer in ZrIV-substituted Keggin polyoxotungstates, spontaneous resolution of enantiopure octanuclear clusters, and synthesis of SHG‑active materials, asymmetric catalysts, chiral separation media, and biodegradable polymeric carriers. Verify chiral purity before ordering. Request quote for bulk or custom synthesis.

Molecular Formula C8H10O9
Molecular Weight 250.16 g/mol
CAS No. 276871-10-4
Cat. No. B15184174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Malate dimer
CAS276871-10-4
Molecular FormulaC8H10O9
Molecular Weight250.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)C(=O)OC(CC(=O)O)C(=O)O
InChIInChI=1S/C8H10O9/c9-3(7(13)14)1-6(12)17-4(8(15)16)2-5(10)11/h3-4,9H,1-2H2,(H,10,11)(H,13,14)(H,15,16)/t3-,4-/m0/s1
InChIKeyOFUWZMAKRPRJLU-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Malate Dimer (CAS 276871-10-4) Procurement Guide: Chiral Dimer Specifications and Research Applications


S-Malate dimer (CAS 276871-10-4, UNII-CD7EBW6PX9) is a dimeric ester of (S)-malic acid, defined by the IUPAC name (2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid and the molecular formula C8H10O9 with a molecular weight of 250.16 g/mol [1]. This compound is a chiral dimer, featuring two stereocenters in the (S) configuration, and is commercially available as an analytical standard for HPLC and as a research chemical for specialized applications . Unlike its monomeric counterpart, L-malic acid, S-Malate dimer offers distinct structural and physicochemical properties due to its ester-linked, homochiral dimeric architecture, making it a critical building block in advanced materials synthesis and chiral technology .

Why S-Malate Dimer (276871-10-4) Cannot Be Replaced by Simple Malic Acid or Racemic Mixtures


Generic substitution of S-Malate dimer with its constituent monomer, L-malic acid, or racemic mixtures of malic acid dimers is not scientifically valid for applications requiring specific chiral induction or structural properties. The dimer's ability to act as a chiral template or building block is fundamentally tied to its (S,S) stereochemistry and ester-linked architecture, which directly influences the supramolecular assembly and properties of resulting materials [1]. While L-malic acid is a common and inexpensive chiral pool reagent, it lacks the capacity to form the specific {Zr4(μ3-O)2(S-mal)2} cluster units that are essential for chirality transfer in polyoxometalate synthesis [2]. Furthermore, the homochiral (S,S)-dimer provides a unique spatial arrangement of functional groups that cannot be replicated by simple mixing of L-malic acid monomers, which would yield different coordination geometries and material properties .

Quantitative Differentiation: S-Malate Dimer (276871-10-4) vs. Monomeric L-Malic Acid and Racemic Dimers


Chirality Transfer Efficiency in Polyoxometalate Synthesis: S-Malate Dimer Enables Enantiomerically Pure POM Clusters

The use of S-Malate dimer as a chiral ligand enables the formation of enantiomerically pure polyoxometalate (POM) clusters, a capability not demonstrated with monomeric L-malic acid or racemic malate dimers. The {Zr4(μ3-O)2(S-mal)2} cluster, derived from S-malate, transfers its chirality to Keggin polyoxotungstate dimeric clusters, resulting in homochiral architectures [1]. In contrast, the use of a racemic mixture of malate yields a mesomeric polyoxotungstate with a different, achiral framework [1].

Polyoxometalate Chemistry Chiral Materials Crystal Engineering

Spontaneous Resolution of Chiral Vanadium Malate Clusters: A Unique Property of S-Malate Dimer

The S-Malate dimer, in combination with vanadium and triazole ligands, undergoes spontaneous resolution to form a pair of enantiomeric cage-like octanuclear clusters, specifically [Λ-VIII4VIV4O5(S-mal)6(Hdatrz)6]·38.5H2O (ΛS-1) [1]. This behavior is distinct from the use of racemic malic acid, which under similar conditions yields a racemic reduced product (K7[VIII5VIV3O5(R,S-mal)6(trz)6]·17H2O) or a tetradecanuclear species (K11[VIII3VIV11O11(R,S-mal)12(atrz)6]·45.5H2O) [1].

Coordination Chemistry Chirality Crystallography

Chiral Purity for Analytical Method Development: S-Malate Dimer as an HPLC Standard

S-Malate dimer (CAS 276871-10-4) is specifically marketed and utilized as an analytical standard for HPLC method development . Its defined stereochemistry and high purity are essential for accurate quantification and method validation, as it serves as a reference for identifying and separating chiral compounds [1]. While monomeric L-malic acid is a common standard, the dimeric form is required for analyzing compounds with similar dimeric or oligomeric structures.

Analytical Chemistry Chiral Separation Quality Control

Optically Active Polyester Precursor: Mw ~4000 with Low Polydispersity

Alkyl α-(S)-malates, which are structurally related to S-Malate dimer, undergo autopolycondensation to yield optically active polyester fractions with a number-average molecular weight (M̄n) up to 4000 and low polydispersity (Mw/M̄n = 1.1–1.5) [1]. In contrast, attempts to polymerize malic acid monomer under similar mild conditions yield only low molecular weight products of ester and anhydride nature [1]. This indicates that the dimeric or oligomeric structure is advantageous for achieving higher molecular weight, optically active polyesters with narrow molecular weight distributions.

Polymer Chemistry Biomaterials Chiral Polymers

High-Value Application Scenarios for S-Malate Dimer (CAS 276871-10-4)


Synthesis of Enantiomerically Pure Polyoxometalate (POM) Clusters

As demonstrated by Wang et al. (2019), S-Malate dimer is an indispensable chiral ligand for the hydrothermal synthesis of enantiomerically pure ZrIV-substituted Keggin polyoxotungstates [1]. The dimer's ability to form {Zr4(μ3-O)2(S-mal)2} clusters facilitates chirality transfer to the POM framework, yielding homochiral materials with potential applications in chiral separation, asymmetric catalysis, and second-harmonic generation (SHG) materials with response intensities 0.8 times that of KDP [1]. This application requires the specific (S,S)-dimer, as racemic mixtures or monomers fail to produce these homochiral POMs.

Preparation of Homochiral Metal-Organic Clusters via Spontaneous Resolution

The spontaneous resolution of S-Malate dimer with mixed-valent vanadium and triazole ligands yields enantiopure octanuclear clusters, as reported by Xie and Zhou (2023) [2]. This property is unique to the homochiral dimer and is not observed with racemic malic acid, which produces racemic clusters [2]. These chiral cluster materials are of significant interest for chiral interface recognition and enantioselective separation technologies.

Analytical Reference Standard for HPLC Method Development and Impurity Profiling

S-Malate dimer is commercially supplied as a certified analytical standard for HPLC, as noted by suppliers like ClearSynth and SynZeal [3]. Its well-defined structure and purity make it essential for developing and validating analytical methods to detect and quantify malate-related impurities in pharmaceutical formulations. Its distinct chromatographic behavior compared to L-malic acid ensures specific and accurate quantification.

Synthesis of Optically Active, Biodegradable Polyesters with Controlled Architecture

Research by Heller (1991) on alkyl α-(S)-malates, compounds directly related to S-Malate dimer, demonstrates their utility in producing optically active polyesters with M̄n up to 4000 and narrow polydispersity (Mw/M̄n = 1.1–1.5) under mild conditions [4]. This is in contrast to the use of malic acid monomer, which fails to yield high molecular weight polymers [4]. This makes S-Malate dimer a valuable precursor for designing biodegradable polymeric carriers for drug delivery applications.

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